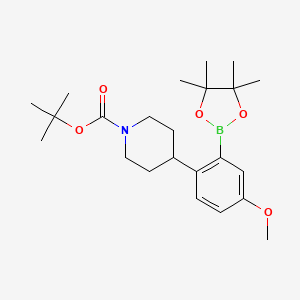

tert-Butyl 4-(4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate

Description

The compound tert-Butyl 4-(4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate (CAS: 956136-85-9) is a boronate ester derivative featuring a piperidine core. Its structure includes:

- A tert-butyl carbamate group at the 1-position of the piperidine ring.

- A 4-methoxy-substituted phenyl ring attached to the 4-position of the piperidine.

- A pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 2-position of the phenyl ring.

This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions due to the boronate group’s reactivity with aryl halides.

Properties

Molecular Formula |

C23H36BNO5 |

|---|---|

Molecular Weight |

417.3 g/mol |

IUPAC Name |

tert-butyl 4-[4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate |

InChI |

InChI=1S/C23H36BNO5/c1-21(2,3)28-20(26)25-13-11-16(12-14-25)18-10-9-17(27-8)15-19(18)24-29-22(4,5)23(6,7)30-24/h9-10,15-16H,11-14H2,1-8H3 |

InChI Key |

VDMNPADGQRCGMC-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OC)C3CCN(CC3)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Method A: Direct Borylation via Miyaura Borylation

- Reagents: Bis(pinacolato)diboron (B2Pin2), a palladium catalyst such as Pd(dppf)Cl2, and a base like potassium acetate.

- Conditions: Reactions are typically performed in an inert atmosphere (nitrogen or argon) at elevated temperatures (~80–100°C) in solvents such as dimethylformamide (DMF) or dioxane.

- Reaction: The aromatic precursor bearing the phenyl group undergoes a palladium-catalyzed borylation to install the boronate ester at the desired position.

Method B: Suzuki-Miyaura Coupling with Boronate Precursors

- Reagents: A boronic acid or ester (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) and an aryl halide precursor.

- Conditions: Catalyzed by Pd(PPh3)4 or Pd(dppf)Cl2, in the presence of a base such as potassium carbonate, in solvents like tetrahydrofuran (THF) or toluene, at reflux temperatures (~80°C).

Research findings suggest that the borylation step is highly efficient under these conditions, with yields exceeding 70%.

Coupling of Boronate Ester to the Piperidine Scaffold

The next phase involves coupling the boronate ester-bearing aromatic ring to the piperidine core, which is often achieved via Suzuki-Miyaura cross-coupling :

- Reagents: The boronate ester intermediate, an aryl or heteroaryl halide (such as bromide or chloride derivatives), palladium catalyst, and base.

- Conditions: Typically performed in a polar aprotic solvent like DMSO or DMF, at temperatures ranging from 80°C to 100°C, under inert atmosphere.

This step results in the formation of the aryl-phenyl linkage connecting the boronate ester to the piperidine ring.

Introduction of the Methoxy Group

The methoxy substituent at the 4-position of the phenyl ring is introduced via electrophilic aromatic substitution or methylation :

- Method: Methylation of the phenolic precursor using methyl iodide (MeI) or dimethyl sulfate in the presence of a base such as potassium carbonate.

- Conditions: Conducted in acetone or acetonitrile at room temperature or slightly elevated temperatures (~50°C).

Alternatively, if the methoxy group is present in the starting aromatic precursor, this step can be bypassed.

Final Assembly and Protection

The last step involves attaching the carboxylate group to the piperidine ring, often via carbamate formation :

- Reagents: Di-tert-butyl dicarbonate (Boc2O) for Boc-protection, or other suitable carbamoylating agents.

- Conditions: Reactions are performed in anhydrous solvents like dichloromethane, with bases such as triethylamine, at room temperature.

This yields the tert-butyl carbamate-protected piperidine derivative with the boronate ester and methoxyphenyl substituents appropriately installed.

Data Summary & Reaction Scheme

| Step | Reagents | Conditions | Yield | Key Notes |

|---|---|---|---|---|

| 1. Hydroxyl activation | N/A | N/A | - | Starting from tert-butyl-4-hydroxypiperidine-1-carboxylate |

| 2. Borylation | B2Pin2, Pd catalyst, KOAc | 80–100°C, inert atmosphere | >70% | Efficient installation of boronate ester |

| 3. Cross-coupling | Aryl halide, boronate ester, Pd catalyst, base | 80–100°C, inert | >70% | Formation of aryl-phenyl linkage |

| 4. Methoxy installation | Methyl iodide, K2CO3 | Room temp to 50°C | Quantitative | Methylation of phenolic group |

| 5. Carbamate formation | Boc2O, TEA | Room temp | >80% | Final protection step |

Research Findings and Notes

- Reaction Optimization: Literature indicates that palladium-catalyzed borylation and Suzuki coupling are highly adaptable, with reaction conditions optimized for high yields and minimal by-products.

- Purification: Reactions are typically purified via column chromatography, employing silica gel and suitable eluents (e.g., ethyl acetate/hexanes).

- Characterization: Confirmed through NMR, MS, and IR spectroscopy, with characteristic peaks corresponding to boronate esters, aromatic methoxy groups, and carbamate functionalities.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized under specific conditions.

Reduction: The compound can be reduced to modify the piperidine ring or other functional groups.

Substitution: The dioxaborolane moiety can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and palladium catalysts for cross-coupling reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various aryl or alkyl groups into the molecule .

Scientific Research Applications

tert-Butyl 4-(4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate has several scientific research applications:

Biology: The compound’s structural features make it a valuable tool in studying biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The dioxaborolane moiety, for example, can form reversible covalent bonds with certain biomolecules, affecting their function and activity. This property is particularly useful in medicinal chemistry, where the compound can be designed to target specific enzymes or receptors involved in disease processes .

Comparison with Similar Compounds

Structural Analog 1: tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)piperidine-1-carboxylate ()

- Key Differences: Linkage: The boronate is attached via a phenoxy group (oxygen bridge) rather than a direct phenyl bond. Substituents: Lacks the 4-methoxy group on the phenyl ring.

- Implications: Reduced steric hindrance due to the oxygen bridge may enhance solubility but decrease stability in acidic conditions. Lower molecular weight (C22H34BNO4 vs. C23H36BNO5 in Analog 9) due to the absence of methoxy and methylene groups .

Structural Analog 2: tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate ()

- Key Differences :

- Heterocycle : Uses a piperazine ring (two nitrogen atoms) instead of piperidine.

- Linkage : Boronate is attached via a benzyl group (CH2 bridge).

- Implications: Piperazine’s basic nitrogen may improve water solubility and bioavailability.

Structural Analog 3: tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate ()

- Key Differences :

- Core Structure : Replaces the phenyl ring with a pyrazole heterocycle .

- Substituents : Boronate is at the 4-position of the pyrazole.

- Implications :

Structural Analog 4: tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxymethyl]piperidine-1-carboxylate ()

- Key Differences: Linkage: Incorporates a phenoxymethyl group (CH2-O bridge). Substituents: No methoxy group on the phenyl ring.

- Implications: Increased molecular weight (C23H36BNO5, MW = 417.35) due to the additional methylene and oxygen. Enhanced hydrolytic stability compared to direct phenoxy-linked analogs .

Property Comparison Table

Biological Activity

tert-Butyl 4-(4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate (CAS No. 2256708-70-8) is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its complex structure which includes a piperidine ring and a dioxaborolane moiety. Its molecular formula is with a molecular weight of 417.35 g/mol .

Research indicates that compounds similar to tert-butyl 4-(4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate may exhibit inhibitory activity against specific enzymes and receptors involved in various biological pathways. For instance, studies on similar piperidine derivatives have shown their potential as inhibitors of N-myristoyltransferase (NMT), which is a promising target for treating parasitic infections such as those caused by Trypanosoma brucei .

In Vitro Studies

In vitro assays have demonstrated that related compounds possess significant activity against T. brucei with IC50 values in the low micromolar range. For example, one study reported an IC50 of 0.5 μM for a structurally analogous compound against TbNMT . This suggests that the tert-butyl derivative may exhibit comparable efficacy.

Case Study 1: Trypanocidal Activity

A study focused on the design and synthesis of brain-penetrant trypanocidal agents highlighted the importance of structural modifications in enhancing potency against T. brucei. The research showed that modifications at the 4-position significantly improved biological activity compared to other positional isomers . This implies that tert-butyl 4-(4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate could be optimized for similar effects.

Case Study 2: Selectivity and Toxicity

Another aspect of research has evaluated the selectivity of such compounds towards human NMT versus parasitic NMT. Compounds exhibiting high selectivity for TbNMT over human counterparts were noted to have reduced toxicity in mammalian cell lines (MRC-5), indicating a favorable therapeutic index . This finding is crucial for the development of safer therapeutic agents.

Data Tables

| Compound | Target | IC50 (μM) | Selectivity |

|---|---|---|---|

| Compound A | TbNMT | 0.5 | High |

| Compound B | HsNMT | >100 | Low |

| tert-butyl derivative | TbNMT | TBD | TBD |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 4-(4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate?

- Methodology: The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging the boronic ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) as a key intermediate. A three-step synthesis for analogous boronic esters involves:

Introduction of the pinacol boronic ester group via palladium-catalyzed borylation.

Boc protection of the piperidine nitrogen.

Final coupling of aromatic/heteroaromatic halides under inert conditions .

- Key Considerations: Use anhydrous solvents (e.g., THF, DCM) and catalysts like Pd(PPh₃)₄. Monitor reaction progress via TLC or HPLC.

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodology:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm regiochemistry and Boc-group integrity. Aromatic protons (δ 6.5–8.0 ppm) and methoxy groups (δ ~3.8 ppm) are diagnostic .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., C₂₃H₃₃BNO₅, expected [M+H]⁺ = 438.2504) .

- HPLC-PDA: Assess purity (>95%) using C18 columns and acetonitrile/water gradients.

Advanced Research Questions

Q. How can researchers optimize the Suzuki-Miyaura cross-coupling reaction when using this boronic ester?

- Methodology:

- Catalyst Selection: PdCl₂(dppf) or Pd(OAc)₂ with ligands (e.g., SPhos) enhance coupling efficiency with electron-deficient aryl halides.

- Solvent Systems: Use degassed DMF/H₂O or toluene/ethanol mixtures to balance solubility and reactivity.

- Temperature Control: Reactions at 80–100°C for 12–24 hours improve yields while minimizing boronic ester hydrolysis .

- Data Analysis: Compare GC-MS or LC-MS traces pre/post reaction to quantify unreacted starting materials.

Q. What strategies mitigate the hydrolysis of the pinacol boronic ester moiety during synthesis?

- Methodology:

- Inert Atmosphere: Conduct reactions under argon/nitrogen to prevent moisture ingress.

- Acid/Base Stability: Avoid strongly acidic conditions (pH < 3) that hydrolyze the boronic ester. Use buffered aqueous phases during workup.

- Storage: Store the compound at –20°C in sealed, desiccated containers to prolong shelf life .

Q. How to resolve contradictions in NMR data between theoretical predictions and experimental results?

- Methodology:

- Dynamic Effects: Rotameric equilibria in the piperidine ring or hindered rotation of the Boc group can split signals. Use variable-temperature NMR to confirm.

- X-ray Crystallography: Resolve ambiguities by obtaining single-crystal structures, as demonstrated for analogous piperidine-boronic esters .

- Case Study: A ¹H NMR signal at δ 1.4 ppm (Boc tert-butyl) may integrate inaccurately due to partial hydrolysis; cross-validate with IR (C=O stretch at ~1680 cm⁻¹).

Q. What are the implications of the Boc-protected piperidine ring on the compound’s reactivity?

- Methodology:

- Deprotection Conditions: The Boc group is stable under basic conditions but cleaved by TFA or HCl in dioxane, enabling post-functionalization (e.g., amine coupling).

- Steric Effects: The tert-butyl group may hinder nucleophilic attack at the piperidine nitrogen, requiring optimized reaction stoichiometry.

- Applications: The Boc group facilitates selective modifications in multistep syntheses of drug candidates or polymer scaffolds .

Key Research Applications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.